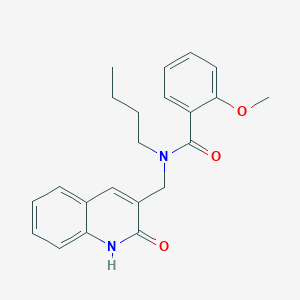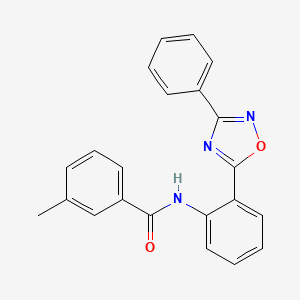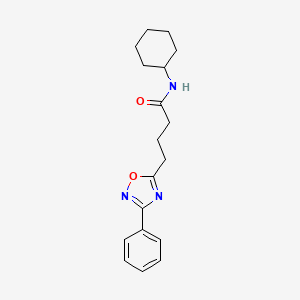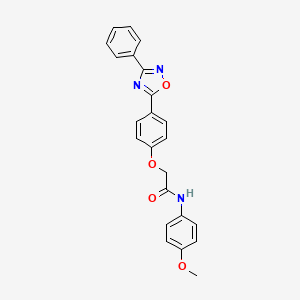
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide, also known as BQ-788, is a selective antagonist of the endothelin B (ETB) receptor. ETB receptors are G protein-coupled receptors that are found in various tissues and play a crucial role in regulating vascular tone, cell proliferation, and inflammation. BQ-788 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide selectively binds to the ETB receptor and blocks the binding of endothelin-1 (ET-1), a potent vasoconstrictor peptide. The ETB receptor is expressed on various cell types, including endothelial cells, smooth muscle cells, and immune cells. Activation of the ETB receptor by ET-1 leads to the release of nitric oxide (NO) and prostacyclin (PGI2), which cause vasodilation and inhibit platelet aggregation. In addition, ETB receptor activation also leads to the clearance of ET-1 from the circulation, thus preventing its harmful effects.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to increase the production of NO and PGI2, which cause vasodilation and inhibit platelet aggregation. In addition, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has several advantages and limitations for lab experiments. The main advantage of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is its high selectivity for the ETB receptor, which allows for the specific targeting of this receptor in various tissues. Moreover, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied in various in vitro and in vivo models, which makes it a well-established tool for research. However, the main limitation of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is its low solubility in aqueous solutions, which can limit its use in certain experiments. Moreover, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has a relatively short half-life in vivo, which can limit its therapeutic efficacy in certain diseases.
Zukünftige Richtungen
There are several future directions for the research on N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide. One of the main areas of research is the development of more potent and selective ETB receptor antagonists, which can have better therapeutic efficacy in various diseases. Moreover, the role of the ETB receptor in various diseases, including cancer, cardiovascular diseases, and neurological disorders, needs to be further elucidated. In addition, the potential side effects of ETB receptor antagonists, including the risk of hypotension and bleeding, need to be carefully evaluated in clinical trials. Finally, the development of novel drug delivery systems, such as nanoparticles and liposomes, can enhance the bioavailability and therapeutic efficacy of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide.
Synthesemethoden
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase synthesis, and microwave-assisted synthesis. The most commonly used method for synthesizing N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, prostate cancer, and melanoma. In addition, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to have beneficial effects in cardiovascular diseases, including hypertension, atherosclerosis, and heart failure. Moreover, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to have neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-butyl-2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-4-13-24(22(26)18-10-6-8-12-20(18)27-2)15-17-14-16-9-5-7-11-19(16)23-21(17)25/h5-12,14H,3-4,13,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLBXUJCZZBUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-methoxy-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7719673.png)

![3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7719688.png)

![ethyl 4-({N'-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7719692.png)

![3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719717.png)


![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7719734.png)



